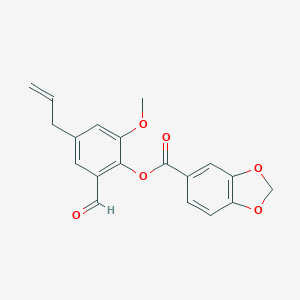
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate, also known as ABDC, is a synthetic compound that has been the subject of extensive scientific research due to its potential benefits in various fields, including medicine, agriculture, and industry. ABDC is a member of the benzodioxole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
作用机制
The mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent metastasis. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. Another advantage is that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes. However, one limitation of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has not been extensively studied in vivo, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. One direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory and antioxidant properties and evaluate its potential for treating inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and toxicity of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate in vivo, which will be important for its potential clinical applications.
合成方法
The synthesis of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate involves the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with allyl bromide and potassium carbonate in DMF (N,N-dimethylformamide) at 80°C for 24 hours. The resulting product is then treated with methoxyacetic acid and acetic anhydride in the presence of pyridine to yield 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. The overall yield of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is around 50%, and the purity can be improved by recrystallization.
科学研究应用
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields. In medicine, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating inflammatory diseases such as arthritis and asthma. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, which may make it useful in the development of new antibiotics.
In agriculture, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a natural pesticide. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have insecticidal activity against various pests, including aphids and whiteflies. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have antifungal activity against various plant pathogens, which may make it useful in protecting crops from fungal diseases.
In industry, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a green solvent. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been found to have good solubility in various organic solvents, which may make it useful as a replacement for traditional solvents that are harmful to the environment.
属性
分子式 |
C19H16O6 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC 名称 |
(2-formyl-6-methoxy-4-prop-2-enylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-3-4-12-7-14(10-20)18(17(8-12)22-2)25-19(21)13-5-6-15-16(9-13)24-11-23-15/h3,5-10H,1,4,11H2,2H3 |
InChI 键 |
QIKVMIGZLJTOSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CC=C)C=O)OC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)C=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)